
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride
説明
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound characterized by a benzoate ester core substituted with a pyrrolidine ring at the 3-position, with a methyl ester group and a hydrochloride counterion. Pyrrolidine-containing compounds are widely used in pharmaceutical and agrochemical research due to their bioactivity, often acting as intermediates or building blocks in drug synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 3-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of pyrrolidine-containing compounds with biological systems.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products
作用機序
The mechanism of action of methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogs and Key Differences
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- The pyrrolidinyloxy group in Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride introduces an oxygen linker, enhancing hydrogen-bonding capacity compared to the direct pyrrolidine attachment in the target compound .
- The hydroxypyridinyl substituent in Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride adds a heteroaromatic ring, likely improving solubility but reducing lipophilicity relative to pyrrolidine-substituted analogs .
Ester Group Impact :
- Ethyl vs. methyl esters (e.g., Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride) marginally increase molecular weight and may influence metabolic stability due to slower esterase hydrolysis .
Physicochemical and Application Comparisons
Table 2: Functional and Application Insights
Key Findings:
Bioactivity and Drug Development :
- Pyrrolidine and piperidine derivatives are frequently explored for CNS targets due to their ability to cross the blood-brain barrier. The benzoate core in the target compound may synergize with pyrrolidine to enhance binding to amine receptors .
- Hydroxypyridinyl analogs (e.g., Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride) are often utilized in metal-chelating applications or as kinase inhibitors .
Synthetic Utility :
- Discontinued status of some analogs (e.g., Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride) highlights supply chain challenges, necessitating in-house synthesis or alternative sourcing .
Safety and Handling :
- Piperidine-containing compounds (e.g., Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride) may pose irritant risks, requiring stringent handling protocols .
生物活性
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₆ClNO₂
- Molecular Weight : 241.71 g/mol
- CAS Number : 1166820-45-6
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The benzoate moiety contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions facilitated by the pyrrolidine ring .
- Receptor Modulation : It may influence neurotransmitter systems by binding to receptors involved in muscle relaxation and spasticity control, suggesting potential applications in treating neurological disorders.
- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which can further engage with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- In Vitro Studies : The compound has shown significant antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent efficacy compared to standard antibiotics like ciprofloxacin .
Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 3.12 - 12.5 | 2 |
Escherichia coli | Not tested | 2 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells indicated that certain derivatives of this compound exhibited cytotoxic effects, reducing cell viability significantly compared to untreated controls .
Compound | Viability (%) | Control (Cisplatin) |
---|---|---|
This compound | 66 | 50 |
Control Compound | 78 - 86 | - |
Case Studies and Research Findings
- Neurological Applications : A study investigated the central muscle relaxant properties of this compound. Results indicated a modulation of neurotransmitter systems, suggesting potential therapeutic applications for muscle tension and spasticity management.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibits specific enzymes involved in metabolic pathways, which could lead to new drug development avenues targeting metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting methyl 3-hydroxybenzoate with a pyrrolidine derivative (e.g., tert-butyl-protected pyrrolidin-3-ol) under Mitsunobu conditions (DIAD, PPh₃) can form the ester linkage. Optimization may include palladium-catalyzed cross-coupling for regioselectivity or temperature gradients (e.g., 60–80°C) to enhance reaction efficiency. Post-synthesis, hydrochloric acid treatment yields the hydrochloride salt. Purification via recrystallization or silica gel chromatography ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer:
- 1H/13C NMR : Pyrrolidine ring protons appear as multiplet signals (δ 1.5–3.5 ppm), while the ester carbonyl resonates at ~170 ppm in 13C NMR. Aromatic protons (benzoate) show splitting patterns consistent with substitution at the 3-position.
- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
- X-ray crystallography : Resolves stereochemistry if single crystals are obtained, critical for verifying the pyrrolidine ring conformation .
Q. What are the stability profiles of this compound under different storage conditions, and how should degradation be monitored?
- Methodological Answer: Store at –20°C in anhydrous, inert atmospheres to prevent hydrolysis of the ester group. Degradation is monitored via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with retention time tracking. Accelerated stability studies (40°C/75% RH for 6 months) assess susceptibility to hydrolysis, with LC-MS/MS identifying degradation products like 3-(pyrrolidin-3-yl)benzoic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer: Validate assay conditions by standardizing pH (e.g., 7.4 for physiological relevance), co-solvents (≤1% DMSO), and incubation times. Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic inhibition) to confirm target engagement. Chemoproteomic profiling identifies off-target interactions, while structure-activity relationship (SAR) studies with analogs (e.g., benzyl-substituted derivatives) clarify functional group contributions .
Q. What strategies are effective for enantiomeric resolution of the pyrrolidine moiety in this compound?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol mobile phases resolves enantiomers. Derivatization with Mosher’s acid chloride generates diastereomers for NMR analysis. Compare elution order with reference standards like (S)- and (R)-3-methylpyrrolidine hydrochloride .
Q. How can in silico modeling predict the binding modes of this compound to biological targets like phosphatases or receptors?
- Methodological Answer: Molecular docking (AutoDock Vina) using crystal structures (e.g., PTPβ from PDB: 2FH7) identifies key interactions (e.g., hydrogen bonding with pyrrolidine nitrogen). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Mutagenesis studies validate predicted residues (e.g., Arg120 in PTPβ) critical for inhibition .
Q. What experimental approaches identify degradation products of this compound under physiological conditions?
- Methodological Answer: Incubate in simulated gastric fluid (SGF, pH 1.2) or phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Analyze via LC-MS/MS (Q-TOF) to detect hydrolytic products like 3-hydroxy-pyrrolidinone derivatives. Synthesize suspected degradation products (e.g., via oxidation of pyrrolidine) as reference standards .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Salt selection : Compare hydrochloride vs. mesylate salts via shake-flask solubility assays.
- Co-solvents : Test PEG400/water mixtures (up to 20% w/v) for enhanced solubility.
- Prodrug strategies : Design esterase-labile prodrugs (e.g., acetylated pyrrolidine) to improve membrane permeability. Assess bioavailability using in situ intestinal perfusion models .
特性
IUPAC Name |
methyl 3-pyrrolidin-3-ylbenzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCGXCMORJXHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166820-45-6 | |
Record name | methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。